molecular formula C16H18N2O3 B2766198 N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898360-41-3

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2766198
CAS No.: 898360-41-3
M. Wt: 286.331
InChI Key: YNYLIDCKBWQSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Furan Derivatives : Research has led to the development of novel synthetic pathways for furan-fused heterocycles, such as furopyranone and furopyrrolone, which are derived from furan compounds. These synthetic methods provide a foundation for the creation of new materials and bioactive molecules with potential applications in various fields, including pharmaceuticals and materials science (Ergun et al., 2014).

Biomedical Applications

  • Antiprotozoal Activity : Furan derivatives have been synthesized and evaluated for their antiprotozoal activity, showing promise against Trypanosoma rhodesiense, which causes sleeping sickness. This highlights the potential of furan compounds as therapeutic agents against protozoal infections (Das & Boykin, 1977).
  • Antibacterial and Antifungal Properties : Furan-carboxamide derivatives have demonstrated significant antibacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. These findings suggest their potential as novel antibacterial agents, especially against NDM-positive bacteria (Siddiqa et al., 2022).

Material Science and Catalysis

  • Furanic-Aliphatic Polyamides : Research into sustainable materials has led to the development of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, which serve as environmentally friendly alternatives to polyphthalamides. These materials exhibit high performance, indicating their potential in commercial applications (Jiang et al., 2015).

Molecular Interaction Studies

  • DNA Binding Affinity : The study of furamidine, a furan derivative, has revealed its enhanced DNA-binding affinity compared to other drugs, demonstrating the utility of furan compounds in the development of more effective therapeutics (Laughton et al., 1995).

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-5-6-13(10-12(11)2)18-16(20)15(19)17-8-7-14-4-3-9-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYLIDCKBWQSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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